molecular formula C22H17IN2O2 B11549647 2-iodo-4-methyl-6-[(E)-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol

2-iodo-4-methyl-6-[(E)-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol

Cat. No.: B11549647
M. Wt: 468.3 g/mol
InChI Key: TWMINOMTNSUHLQ-UHFFFAOYSA-N
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Description

2-iodo-4-methyl-6-[(E)-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is a complex organic compound that features a combination of iodine, methyl, and benzoxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-4-methyl-6-[(E)-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol typically involves multiple steps. One common method includes the iodination of a precursor phenol compound, followed by the introduction of the benzoxazole group through a condensation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce waste, and improve overall efficiency. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-iodo-4-methyl-6-[(E)-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Halogen substitution reactions can replace the iodine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-iodo-4-methyl-6-[(E)-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-iodo-4-methyl-6-[(E)-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-iodo-4-methyl-6-[(E)-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol stands out due to its unique combination of functional groups. This structural diversity provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H17IN2O2

Molecular Weight

468.3 g/mol

IUPAC Name

2-iodo-4-methyl-6-[[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]phenol

InChI

InChI=1S/C22H17IN2O2/c1-13-6-7-19-20(10-13)27-22(25-19)15-4-3-5-17(11-15)24-12-16-8-14(2)9-18(23)21(16)26/h3-12,26H,1-2H3

InChI Key

TWMINOMTNSUHLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)N=CC4=C(C(=CC(=C4)C)I)O

Origin of Product

United States

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